molecular formula C18H18N4O3S B6088819 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide CAS No. 5793-11-3

2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide

Katalognummer B6088819
CAS-Nummer: 5793-11-3
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: PSXIXWPQWQJAHG-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, also known as BETAH, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an important enzyme involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. BETAH has been extensively studied for its potential therapeutic applications and is of great interest to the scientific community.

Wirkmechanismus

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves the inhibition of DPP-IV, which is responsible for the degradation of GLP-1 and GIP. By inhibiting DPP-IV, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide increases the levels of these hormones, which in turn stimulate insulin secretion and lower blood glucose levels. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to be highly selective for DPP-IV, with minimal off-target effects.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects, including a reduction in fasting blood glucose levels, an increase in insulin secretion, and an improvement in glucose tolerance. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide for lab experiments is its potency and selectivity for DPP-IV, which allows for precise and specific targeting of this enzyme. However, one limitation of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is its high cost, which may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, including its metabolism, distribution, and elimination from the body.
2. Investigation of the potential therapeutic applications of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide in other diseases, such as cancer and inflammatory disorders.
3. Development of more cost-effective synthesis methods for 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, which would make it more accessible for research and clinical use.
4. Exploration of the potential synergistic effects of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide with other drugs or therapies for the treatment of type 2 diabetes mellitus.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a potent and selective inhibitor of DPP-IV with potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of DPP-IV, which leads to increased levels of incretin hormones and improved glucose metabolism. While 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has some limitations, such as its high cost, it remains an important area of research for the scientific community.

Synthesemethoden

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide involves the reaction of 2-mercaptobenzimidazole with 3-ethoxy-2-hydroxybenzaldehyde to form the Schiff base, which is then condensed with acetoacetohydrazide in the presence of acetic acid. The resulting product is then treated with thionyl chloride to give the final compound, 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide. The synthesis of 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide is a multi-step process that requires careful attention to detail and purification to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-IV inhibitors, such as 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide, work by increasing the levels of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and lower blood glucose levels. 2-(1H-benzimidazol-2-ylthio)-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide has been shown to be a potent and selective inhibitor of DPP-IV, with a high affinity for the enzyme and a long duration of action.

Eigenschaften

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-25-15-9-5-6-12(17(15)24)10-19-22-16(23)11-26-18-20-13-7-3-4-8-14(13)21-18/h3-10,24H,2,11H2,1H3,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXIXWPQWQJAHG-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417119
Record name AC1NT1TM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylthio)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide

CAS RN

5793-11-3
Record name AC1NT1TM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.